![molecular formula C25H26N8O3 B11524700 N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11524700.png)
N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(1E)-1-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}ACETAMIDE is a complex organic compound that features a triazine ring, a furan moiety, and various functional groups
Preparation Methods
The synthesis of N-{4-[(1E)-1-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the furan and methoxyphenyl groups. The final step involves the formation of the hydrazone linkage under specific reaction conditions, such as the use of hydrazine hydrate in the presence of a catalyst.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Hydrolysis: Acidic or basic hydrolysis can break down the hydrazone linkage, yielding the corresponding amines and aldehydes.
Scientific Research Applications
N-{4-[(1E)-1-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-1-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and hydrazones. Compared to these, N-{4-[(1E)-1-[2-(4-{[(FURAN-2-YL)METHYL]AMINO}-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL)HYDRAZIN-1-YLIDENE]ETHYL]PHENYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
- 2,4-Dichloroaniline
- Caffeine
- Various triazine-based herbicides
Properties
Molecular Formula |
C25H26N8O3 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
N-[4-[(E)-N-[[4-(furan-2-ylmethylamino)-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-C-methylcarbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H26N8O3/c1-16(18-6-8-19(9-7-18)27-17(2)34)32-33-25-30-23(26-15-22-5-4-14-36-22)29-24(31-25)28-20-10-12-21(35-3)13-11-20/h4-14H,15H2,1-3H3,(H,27,34)(H3,26,28,29,30,31,33)/b32-16+ |
InChI Key |
YZNDHVRDXHWKEJ-KPGMTVGESA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NCC3=CC=CO3)/C4=CC=C(C=C4)NC(=O)C |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NCC3=CC=CO3)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11524624.png)
![7-(4-tert-butylphenyl)-10,10-dimethyl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one](/img/structure/B11524635.png)
![(5Z)-3-butyl-5-[(5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11524636.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3,4-dichlorobenzamide](/img/structure/B11524637.png)
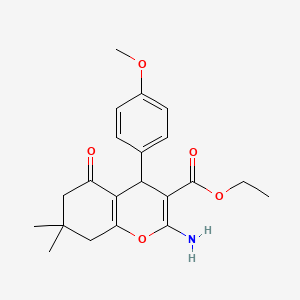
![(11E)-11-(furan-2-ylmethylidene)-4,6-dimethyl-3,7-diphenyl-10-thia-1,2,4,6,8-pentazatricyclo[7.3.0.03,7]dodec-8-ene-5,12-dione](/img/structure/B11524651.png)
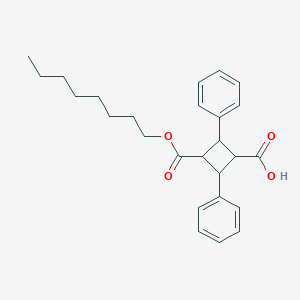
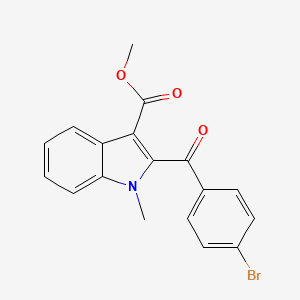
![3-[(Phenylcarbonyl)amino]phenyl 2,4-dichloro-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B11524678.png)
![17-(4-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11524684.png)
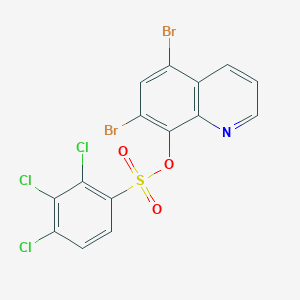
![6-bromo-N'-[2-(4-bromophenoxy)propanoyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11524691.png)
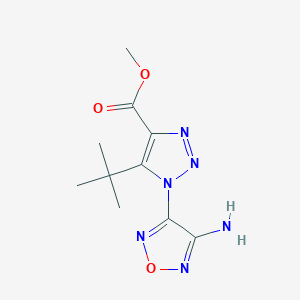
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11524701.png)
